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molecular formula C15H22OS2 B8605521 Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- CAS No. 52119-95-6

Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Cat. No. B8605521
M. Wt: 282.5 g/mol
InChI Key: HHXCMCNHNPGJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04456509

Procedure details

The compound 4-hydroxy-3,5-di-tert.-butyl dithiobenzoic acid was prepared by dissolving 2,6 -di-tert.-butyl phenol (20.6 g) in dimethylsulfoxide (60 cm3). To this well stirred solution under a nitrogen blanket was added KOH (5.6 g) dissolved in a minimum amount of water. After the addition was completed carbon disulfide (7.6 g) was added while maintaining the temperature between 20°-25° C. The mixture was maintained at this temperature for 1 hour, then at 60° C. for 2 hours, cooled and poured into water (250 cm.3). After acidification (10% HCl), extraction into diethyl ether and drying over Na2SO4 the product was isolated by rotoevaporation.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[C:18](=[S:20])=[S:19]>CS(C)=O.O>[OH:15][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([C:18]([SH:20])=[S:19])=[CH:8][C:7]=1[C:11]([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20°-25° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
After acidification (10% HCl), extraction into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 the product
CUSTOM
Type
CUSTOM
Details
was isolated by rotoevaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C(=S)S)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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